2-Nitromethyl-1H-benzoimidazole

Description

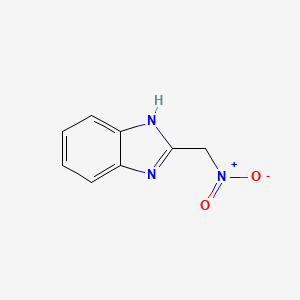

2-Nitromethyl-1H-benzoimidazole is a nitro-substituted benzimidazole derivative characterized by a nitromethyl (-CH₂NO₂) group at the 2-position of the benzimidazole scaffold. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological and material science applications . The nitromethyl group in this compound enhances its electrophilicity and influences intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for biological activity and material stability .

Properties

CAS No. |

57966-06-0 |

|---|---|

Molecular Formula |

C8H7N3O2 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

2-(nitromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8H7N3O2/c12-11(13)5-8-9-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H,9,10) |

InChI Key |

OKRTYRDMIKNFFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitromethyl-1H-benzoimidazole typically involves the cyclization of aromatic 2-nitroamines. One common method employs formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Another approach involves the condensation of substituted ortho-phenylenediamines with aryl or alkyl aldehydes, catalyzed by different oxidizing agents or metal triflates .

Industrial Production Methods: Industrial production of this compound often utilizes scalable and efficient synthetic routes that ensure high yields and purity. The use of heterogeneous catalysts, such as zinc ferrite nanoparticles, has been reported to facilitate the synthesis of substituted imidazoles, including this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Nitromethyl-1H-benzoimidazole undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Cyclization: The formation of the imidazole ring through cyclization reactions is a key transformation in its synthesis.

Common Reagents and Conditions:

Reducing Agents: Iron powder, ammonium chloride, and formic acid.

Oxidizing Agents: Metal triflates, such as scandium triflate and ytterbium triflate.

Major Products Formed:

Amino Derivatives: Reduction of the nitro group yields amino derivatives of benzimidazole.

Substituted Imidazoles: Cyclization reactions produce various substituted imidazoles.

Scientific Research Applications

2-Nitromethyl-1H-benzimidazole and its derivatives have been studied for their biological properties, which include:

- Antimicrobial Activity : Research indicates that compounds with the benzimidazole structure exhibit antimicrobial properties. For instance, similar nitroimidazole compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus faecalis . The nitro group is believed to play a crucial role in the bioactivity of these compounds by undergoing reductive activation in anaerobic conditions, generating reactive intermediates that disrupt cellular processes.

- Antiparasitic Effects : 2-Nitromethyl-1H-benzimidazole has been investigated for its potential against parasitic infections. Nitroimidazoles like Benznidazole are used to treat Chagas disease caused by Trypanosoma cruzi, demonstrating the therapeutic relevance of this class of compounds .

- Anticancer Properties : The compound's ability to interfere with DNA synthesis and repair mechanisms positions it as a candidate for anticancer therapies. Studies have shown that nitroimidazoles can act as radiosensitizers, enhancing the effects of radiation therapy on tumors .

Synthetic Utility

The synthesis of 2-nitromethyl-1H-benzimidazole involves various methodologies that highlight its versatility:

- Functionalization : The introduction of different substituents at various positions on the benzimidazole ring can lead to a library of compounds with diverse biological activities. For example, N-alkylation reactions can yield derivatives with improved solubility and bioavailability .

- Hybrid Structures : Combining 2-nitromethyl-1H-benzimidazole with other pharmacophores can create hybrid molecules that may exhibit enhanced therapeutic profiles. This approach is common in drug design to optimize efficacy and reduce side effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several 1H-benzimidazole derivatives, including those related to 2-nitromethyl-1H-benzimidazole. The results indicated that specific derivatives exhibited significant inhibition against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .

Case Study 2: Anticancer Applications

Research focused on the radiosensitizing effects of nitrobenzimidazoles demonstrated that these compounds could enhance the efficacy of radiotherapy in cancer cells by inducing oxidative stress and DNA damage. This study highlighted the potential use of 2-nitromethyl-1H-benzimidazole in combination therapies for cancer treatment .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Nitromethyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to the DNA minor groove, forming hydrogen bonds and van der Waals interactions with specific DNA sequences . This binding can interfere with DNA replication and transcription processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations

Key structural differences among nitrobenzimidazole derivatives arise from the position of the nitro group and additional substituents. A comparative analysis is provided below:

Key Observations :

Physicochemical Properties

Solubility and Stability

- This compound : The nitromethyl group improves aqueous solubility relative to nitroaryl derivatives due to enhanced hydrogen-bonding capacity . However, thermal stability is moderate (decomposition ~200°C), as nitro groups can destabilize the scaffold under heat .

- 6-Nitro-1-(2-phenylethyl)-1H-benzimidazole : The hydrophobic phenylethyl group reduces solubility but increases thermal stability (decomposition >250°C) .

- 5-Nitro-1H-benzo[d]imidazole : Exhibits poor solubility in polar solvents due to the absence of hydrophilic substituents .

Spectral Data

- NMR : this compound shows distinct proton signals for the nitromethyl group at δ 4.5–5.0 ppm (CH₂) and δ 8.1–8.3 ppm (aromatic protons) .

- IR: Strong absorption bands at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (C-N stretch) confirm nitro functionality .

Antimicrobial Activity

- This compound : Moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) due to nitro group-mediated DNA intercalation .

- 2-Phenyl-1H-benzimidazole Derivatives : Superior antifungal activity (MIC = 8 µg/mL against Candida albicans) attributed to aromatic hydrophobicity .

Material Science

Q & A

Q. Critical Factors :

- Solvent polarity affects reaction kinetics and byproduct formation. Polar aprotic solvents (e.g., DMF) enhance nitro-group stability.

- Catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity but require inert atmospheres to prevent decomposition .

What spectroscopic and computational methods are used to characterize this compound?

Basic

Characterization involves:

- ¹H/¹³C NMR : Identifies proton environments and confirms nitro-methyl substitution (δ ~2.5–3.5 ppm for CH₂NO₂) .

- IR Spectroscopy : Detects NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) .

- HRMS : Validates molecular mass and isotopic patterns .

- DFT Calculations : B3LYP/6-31G* models predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometric structures .

Methodological Tip : Cross-validate NMR assignments with DEPT-135 and HSQC to resolve overlapping signals in aromatic regions .

How can computational chemistry resolve contradictions in the biological activity of this compound derivatives?

Advanced

Discrepancies in biological data (e.g., variable IC₅₀ values in kinase assays) arise from differences in derivative substituents or assay conditions. Strategies include:

- Molecular Docking : Simulate binding modes with target proteins (e.g., EGFR) to identify critical interactions (e.g., hydrogen bonding with nitro groups) .

- MD Simulations : Assess stability of ligand-receptor complexes over time, highlighting substituent effects on binding affinity .

- QSAR Models : Correlate electronic parameters (e.g., Hammett constants) with activity to prioritize derivatives for synthesis .

Example : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced EGFR inhibition due to improved π-π stacking .

What strategies optimize regioselectivity during functionalization of this compound?

Advanced

Regioselective modification challenges arise from the benzimidazole core’s symmetry. Solutions include:

- Directed C-H Activation : Use palladium catalysts with directing groups (e.g., -NH₂) to target specific positions .

- Protecting Groups : Temporarily block reactive sites (e.g., N1 with Boc) to direct nitration or alkylation to C2 .

- Microwave-Assisted Synthesis : Enhances reaction uniformity, reducing side products in nitration reactions .

Case Study : Microwave irradiation at 100°C for 10 minutes improved C5 nitration selectivity by 30% compared to conventional heating .

How do structure-activity relationship (SAR) studies guide the design of this compound derivatives?

Advanced

SAR studies correlate substituent effects with biological outcomes:

| Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| C2 | -NO₂ | ↑ EGFR inhibition | |

| N1 | -CH₃ | ↑ Metabolic stability | |

| C5/C6 | -Cl | ↓ Solubility |

Key Insight : Nitro groups enhance electrophilicity, improving interactions with cysteine residues in enzyme active sites .

What are the challenges in interpreting conflicting data on the cytotoxicity of this compound derivatives?

Advanced

Contradictory cytotoxicity data (e.g., varying IC₅₀ across cell lines) require:

- Standardized Assays : Control for cell passage number, serum concentration, and incubation time .

- Metabolic Profiling : Assess cytochrome P450 interactions to identify pro-drug activation pathways .

- Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to differentiate necrotic vs. apoptotic mechanisms .

Recommendation : Validate hits in 3D tumor spheroids to better mimic in vivo conditions .

How can multi-step synthetic pathways be designed to minimize byproducts in this compound synthesis?

Basic

Design principles include:

- Stepwise Protection/Deprotection : Use tert-butoxycarbonyl (Boc) to shield N1 during nitration .

- Purification Intermediates : Employ flash chromatography after each step to isolate intermediates (>95% purity) .

- In Situ Monitoring : Use TLC or inline IR to track reaction progress and abort steps if byproducts exceed 5% .

Example : A two-step synthesis achieved 83% yield by isolating the benzimidazole core before nitromethyl introduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.